2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine

Catalog No.
S13850955
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine

Product Name

2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine

IUPAC Name

2-(5-propan-2-yl-1,2-oxazol-3-yl)ethanamine

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-6(2)8-5-7(3-4-9)10-11-8/h5-6H,3-4,9H2,1-2H3

InChI Key

NUBDEUIXSIANND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NO1)CCN

2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a highly specialized primary amine building block featuring a 5-isopropyl-substituted isoxazole ring separated from the amine by a two-carbon ethyl linker [1]. In medicinal chemistry and agrochemical synthesis, this compound is procured to introduce a bioisosteric, metabolically stable lipophilic moiety into drug candidates [2]. The ethyl linker provides essential conformational flexibility and insulates the primary amine from the electron-withdrawing effects of the isoxazole, ensuring high nucleophilicity for downstream amidation, sulfonylation, and reductive amination workflows. Buyers typically select this exact scaffold when optimizing for hydrophobic pocket engagement while maintaining favorable aqueous solubility compared to standard carbocyclic analogs.

Research Fit

OX1R-selective pharmacological probe development
GPCR target-engagement and signaling studies
Medicinal chemistry building block with reported isoxazole SAR potential

Substituting 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine with cheaper analogs, such as 2-(5-methylisoxazol-3-yl)ethanamine or the shorter methanamine homolog, frequently leads to downstream failures in both process yields and application performance [1]. The 5-methyl analog lacks sufficient steric bulk to fully occupy targeted hydrophobic sub-pockets, resulting in measurable drops in target affinity. Conversely, using the methanamine homolog (one-carbon linker) places the amine too close to the heteroaromatic ring, reducing its pKa and nucleophilicity, which depresses coupling yields in late-stage API synthesis [2]. Furthermore, unsubstituted isoxazoles are highly susceptible to CYP-mediated ring opening at the 5-position. Procuring the exact 5-isopropyl, two-carbon linker configuration is critical for balancing metabolic stability, synthetic reactivity, and optimal lipophilicity.

Substitution Risk

5-Isopropyl substituent specificity
Generic isoxazole-ethanamine scaffolds without the 5-isopropyl group may lose the reported OX1R selectivity profile; SAR is highly position-sensitive.
Alkyl chain substitution sensitivity
Bulkier or smaller alkyl substituents at the 5-position can shift receptor subtype engagement, making direct interchange with other 5-alkyl isoxazoles unreliable without binding confirmation.
Class-level assumption risk
Assuming similar activity from any isoxazole primary amine risks missing critical selectivity determinants; reported class-level review may not predict compound-specific behavior.

Nucleophilicity and Coupling Efficiency: Ethanamine vs. Methanamine Linker

The two-carbon ethyl linker in 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine effectively insulates the primary amine from the electron-withdrawing isoxazole core, maintaining a higher pKa compared to its methanamine counterpart [1]. This translates directly to superior nucleophilicity and higher yields in standard amide coupling reactions, reducing reagent waste during scale-up.

Evidence DimensionPrimary amine pKa and standard HATU-coupling yield
Target Compound Data2-(5-isopropylisoxazol-3-yl)ethanamine (pKa ~9.6, Yield: >92%)
Comparator Or Baseline2-(5-isopropylisoxazol-3-yl)methanamine (pKa ~8.4, Yield: ~74%)
Quantified Difference1.2 unit pKa increase resulting in an 18% absolute increase in coupling yield
ConditionsStandard amide coupling (HATU, DIPEA, DMF, 25°C, 2 hours) with a model benzoic acid

Higher nucleophilicity ensures near-quantitative yields in late-stage API synthesis, reducing the need for excess reagents and complex chromatographic purification.

OX1R Binding Affinity
Head-to-head
Ki = 2 nM vs analogs: 2.10, 8.10, 18 nM
Supports OX1R target-engagement interpretation
Cell-based calcium assay; human OX1R in CHOK1 cells

Steric Shielding: CYP-Mediated Degradation Resistance

Unsubstituted isoxazoles are notorious for their metabolic liability, often undergoing rapid oxidation and ring-opening by cytochrome P450 enzymes. The bulky isopropyl group at the 5-position of this compound provides critical steric shielding, dramatically improving the half-life of downstream derivatives [1].

Evidence DimensionIn vitro intrinsic clearance (CLint) in human liver microsomes for derived amides
Target Compound Data5-isopropylisoxazole derivatives (CLint < 15 µL/min/mg protein)
Comparator Or BaselineUnsubstituted isoxazole derivatives (CLint > 60 µL/min/mg protein)
Quantified DifferenceGreater than 4-fold reduction in microsomal clearance
ConditionsHuman liver microsome (HLM) stability assay, 37°C, 45-minute incubation

The isopropyl group effectively blocks the metabolically vulnerable 5-position of the isoxazole ring, preventing rapid degradation and extending the half-life of the final product.

Functional Antagonism
Cross-study comparable
pEC50 = 6.19 (EC50 ≈ 646 nM) vs suvorexant pEC50 ≈ 7.9-8.2
Functional antagonism endpoint context
Recombinant OX1R calcium flux inhibition

Hydrophobic Pocket Occupancy: Isopropyl vs. Methyl Substitution

When optimizing binding affinity in lipophilic pockets (e.g., kinase hinge regions), the choice of alkyl substituent is critical. The isopropyl group provides a superior balance of van der Waals interactions and lipophilicity compared to a simple methyl group, without the severe steric clashes introduced by a tert-butyl group [1].

Evidence DimensionCalculated LogP (cLogP) contribution and relative target affinity in lipophilic pockets
Target Compound Data5-isopropylisoxazole moiety (ΔcLogP +1.1 vs H; optimal pocket filling)
Comparator Or Baseline5-methylisoxazole moiety (ΔcLogP +0.5 vs H; sub-optimal pocket filling)
Quantified Difference0.6 log unit increase in lipophilicity, typically correlating with a 5- to 10-fold improvement in IC50 for hydrophobic targets
ConditionsIn silico cLogP modeling and standard biochemical kinase/GPCR binding assays

Procuring the isopropyl variant provides the exact steric volume needed to maximize van der Waals interactions in target binding sites, directly improving compound potency.

OX1R Selectivity
Reported
>5,000-fold OX1R vs OX2R
Supports OX1R-selective pathway interpretation
OX2R Ki >10,000 nM; dual antagonist suvorexant shows ~4-5 fold selectivity

Physicochemical Profile: Isoxazole vs. Phenyl Bioisosterism

Replacing a standard phenyl ring with an isoxazole core is a proven strategy to improve solubility. The 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine building block allows chemists to maintain the required steric bulk and lipophilicity of an isopropylphenyl group while significantly lowering the overall LogD of the molecule [1].

Evidence DimensionKinetic aqueous solubility of synthesized drug-like derivatives
Target Compound Data2-(5-isopropylisoxazol-3-yl)ethanamine derivatives (Solubility: ~150-200 µg/mL)
Comparator Or Baseline2-(4-isopropylphenyl)ethanamine derivatives (Solubility: <30 µg/mL)
Quantified DifferenceApproximately 5- to 6-fold improvement in aqueous solubility
ConditionsKinetic solubility assay in PBS (pH 7.4) with 1% DMSO cosolvent

Replacing a standard phenyl ring with the more polar isoxazole core significantly improves the solubility profile of the final compound, easing downstream formulation challenges.

Acute Tolerability
Data to verify
No irritation observed in murine tail vein model
Model-safety endpoint context; requires validation
Single qualitative screening assay; not comprehensive profiling

Late-Stage Lead Optimization in Kinase Inhibitor Design

Due to its optimized lipophilicity and steric profile, this compound is heavily procured for synthesizing libraries of amides and ureas where a metabolically stable heteroaromatic tail is required to engage hydrophobic sub-pockets without compromising aqueous solubility [1].

Bioisosteric Replacement Programs for Phenyl Rings

This building block is the ideal procurement choice when replacing a problematic para-alkylphenyl group in a lead compound. It directly addresses poor aqueous solubility and high microsomal clearance while maintaining the necessary steric bulk for target engagement [2].

Synthesis of Targeted Protein Degrader (PROTAC) Linkers

The highly nucleophilic primary amine and flexible two-carbon linker make this compound highly processable for coupling to E3 ligase ligands. It serves as a stable, soluble surface-binding motif that resists metabolic degradation during in vivo studies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
OX1R Signaling Probe
OX1R vs OX2R selectivity profile
Target engagement and subtype selectivity confirmation
Medicinal Chemistry SAR
5-isopropylisoxazole core
Receptor binding affinity monitoring upon structural modification
Screening Reference Compound
Consistent OX1R antagonism
Assay validation and hit triage benchmark
In Vivo Pharmacology (IV Route)
Acute local tolerability profile
Formulation tolerability and exposure model review

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

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